molecular formula C10H18O B2370108 4-(Propan-2-yl)cycloheptan-1-one CAS No. 13656-84-3

4-(Propan-2-yl)cycloheptan-1-one

Cat. No.: B2370108
CAS No.: 13656-84-3
M. Wt: 154.253
InChI Key: UXKHYNGZHNLMJD-UHFFFAOYSA-N
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Description

It is a cyclic ketone with a seven-membered ring and a branched isopropyl group attached to it. This compound is known for its distinctive minty aroma and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-(Propan-2-yl)cyclohexanone using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The isopropyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

4-(Propan-2-yl)cycloheptan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its biological activity, including antimicrobial and insecticidal properties.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the flavor and fragrance industry due to its minty aroma.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cycloheptan-1-one involves its interaction with molecular targets and pathways. It is known to induce oxidative stress in certain biological systems, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Menthone: Another cyclic ketone with a similar structure but different functional groups.

    Carvone: A related compound with a similar minty aroma but different chemical properties.

    Limonene: A cyclic terpene with similar applications in the flavor and fragrance industry.

Uniqueness: 4-(Propan-2-yl)cycloheptan-1-one is unique due to its specific structural features and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Its ability to induce oxidative stress and interact with various molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

4-propan-2-ylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKHYNGZHNLMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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